molecular formula C21H15ClF3N3O2S2 B2669489 N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-19-8

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2669489
CAS RN: 877654-19-8
M. Wt: 497.94
InChI Key: UFXZGMSTRYTGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15ClF3N3O2S2 and its molecular weight is 497.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis and evaluation of compounds related to the specified chemical structure, showing moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. This indicates potential applications in developing new antibacterial agents (Desai et al., 2008).

Antitumor Activity

A series of derivatives have been synthesized and evaluated for their antitumor activity, particularly against human breast adenocarcinoma cell lines. These studies highlight the potential use of the compound in cancer research and therapy, offering a base for developing novel antitumor agents (El-Morsy et al., 2017; Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives related to the specified compound have shown promising antimicrobial activity against a variety of micro-organisms, suggesting its potential application in the development of new antimicrobial agents (Mistry et al., 2009).

Structural Analysis

Studies have also focused on the structural analysis of similar compounds, providing insights into their molecular interactions, crystal structures, and physicochemical properties. This information is crucial for understanding the mechanism of action and for the rational design of related compounds with enhanced biological activities (Boechat et al., 2011).

Synthesis and Characterization

There is ongoing research into the synthesis, characterization, and evaluation of similar compounds for various biological activities. These studies are foundational for discovering new drugs and for understanding the chemical and biological properties of such compounds (Kerru et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O2S2/c22-13-4-2-5-14(10-13)26-17(29)11-32-20-27-16-7-8-31-18(16)19(30)28(20)15-6-1-3-12(9-15)21(23,24)25/h1-6,9-10H,7-8,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXZGMSTRYTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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